1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry and peptide synthesis. It is classified as an amino acid derivative, specifically a piperidine-based carboxylic acid. The compound features two protective groups: tert-butoxycarbonyl and 9H-fluoren-9-ylmethoxycarbonyl, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid falls under the category of amino acids, specifically as a derivative of piperidine. Its structure incorporates elements typical of both carboxylic acids and amines, making it versatile for various chemical applications.
The synthesis of 1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Common solvents used include dichloromethane and dimethylformamide, which facilitate the solubility of reactants.
The molecular structure of 1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid can be represented by its linear formula C26H30N2O6. The compound consists of:
The molecular weight of this compound is approximately 466.53 g/mol, with a boiling point that typically remains unreported due to its stability under standard laboratory conditions .
The primary chemical reactions involving this compound include:
These reactions often require specific reagents such as trifluoroacetic acid for deprotection or coupling agents like carbodiimides to facilitate peptide bond formation.
The mechanism by which 1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid acts primarily relates to its role in peptide synthesis:
This mechanism is crucial in synthesizing complex peptides that require precise control over functional group reactivity.
Relevant data indicates that careful handling is required due to potential reactivity with strong bases or acids .
This compound exemplifies the intersection between synthetic organic chemistry and biological application, making it a valuable tool in modern scientific research .
The synthesis of this bifunctionally protected amino acid follows divergent pathways depending on intended applications:
Solution-Phase Synthesis (Multi-Step Linear Route)The established solution-phase approach begins with 4-piperidone monohydrate hydrochloride, proceeding through spiro-hydantoin formation via Strecker synthesis (KCN/(NH₄)₂CO₃), followed by exhaustive Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and catalytic DMAP in 1,2-dimethoxyethane. Subsequent alkaline hydrolysis (KOH/THF) cleaves the hydantoin ring to yield 4-amino-1-Boc-piperidine-4-carboxylic acid. This intermediate undergoes selective N-silylation (chlorotrimethylsilane/DIPEA) prior to Fmoc protection using 9-fluorenylmethyl chloroformate in dichloromethane, achieving 73-76% yield in the final step after acidic workup [9]. Key advantages include scalability (>25g demonstrated) and straightforward purification via crystallization.
Solid-Phase Synthesis (Resin-Bound Strategies)While not explicitly detailed for this specific compound in the search results, solid-phase approaches typically employ Wang or Rink amide resins functionalized through the carboxylic acid group. The Fmoc group enables iterative peptide chain elongation under standard conditions (20% piperidine/DMF deprotection), while the Boc group remains intact throughout synthesis. This method proves indispensable for generating peptide libraries containing this constrained residue, though resin loading efficiencies (~0.3-0.8 mmol/g) impact overall yield [10].
Table 1: Comparative Analysis of Synthesis Approaches
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | Multigram (1-100g) | Milligram to gram (0.1-5g) |
Final Yield | 73-76% (final step); ~40% overall | Variable (depends on peptide length) |
Purification | Crystallization (hexane/EtOAc) | Cleavage then HPLC |
Key Advantage | High purity (>95% by HPLC) | Automation compatibility |
Primary Limitation | Multi-step purification | Resin loading inefficiencies |
The carboxylic acid moiety (C4 position) requires activation for subsequent amide bond formation during peptide coupling. Reagent selection critically impacts racemization risk and byproduct formation:
Carbodiimide-Based Systems: DIC (N,N'-Diisopropylcarbodiimide) paired with OxymaPure® (ethyl cyano(hydroxyimino)acetate) in DMF achieves near-quantitative coupling yields (>98%) with minimal epimerization at adjacent chiral centers. This system generates soluble urea byproducts, simplifying purification compared to DCU (dicyclohexylurea) precipitation from DCC couplings [5].
Phosphonium/Uronium Salts: HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] demonstrates superior kinetics for sterically hindered couplings, particularly when incorporating this building block into N-methylated peptide sequences. However, cost considerations limit large-scale applications. TOTU (O-[(ethoxycarbonyl)cyanomethyleneamino]-N,N,N′,N′-tetramethyluronium tetrafluoroborate) offers a lower-cost alternative with comparable efficiency at 0°C in anhydrous DCM [7].
Additive Effects: HOAt (1-Hydroxy-7-azabenzotriazole) suppresses diketopiperazine formation during segment condensation by accelerating acyl transfer. Optimal stoichiometry uses 1.5 equivalents Fmoc-amino acid, 1.5 equivalents HATU, and 3 equivalents DIPEA relative to resin-bound amine [10].
Orthogonal deprotection enables sequential chain elongation in complex peptide architectures:
Boc Removal: Anhydrous TFA (trifluoroacetic acid) in DCM (1:1 v/v, 15-30 min) cleanly removes the tert-butoxycarbonyl group without affecting Fmoc or the carboxylic acid. Scavengers (triisopropylsilane/water, 95:2.5:2.5) prevent tert-butylation side products. Crucially, prolonged exposure (>2h) risks piperidine ring protonation that could complicate subsequent couplings if not thoroughly neutralized [2] [6].
Fmoc Removal: 20% piperidine in DMF (2 × 5 min) efficiently cleaves Fmoc via β-elimination, generating dibenzofulvene adducts. Alternative systems like 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF reduce diketopiperazine formation in slow-reacting sequences. Microwave assistance (50W, 75°C, 30 sec) accelerates deprotection but may promote aspartimide formation in acidic residues [6].
Table 2: Deprotection Conditions and Side Reaction Control
Protecting Group | Reagent | Conditions | Side Reactions | Mitigation Strategies |
---|---|---|---|---|
Boc | TFA/DCM (1:1) | 15-30 min, RT | tert-butylation, ring protonation | Add scavengers (TIS/H₂O), limit time |
Fmoc | 20% piperidine/DMF | 2 × 5 min, RT | Diketopiperazine, aspartimide | Use DBU cocktails, lower temperature |
Fmoc | 5% piperidine + 0.1 M HOBt | 10 min, 0°C | Racemization | Chilled quenching |
✍️ Key Synthesis Insight: The strategic use of in situ silylation prior to Fmoc installation – generating transient TMS-protected intermediates – enhances selectivity and yield in solution-phase synthesis by minimizing proton transfer side reactions [9]. This nuanced approach exemplifies the sophistication required for multi-protected heterocyclic amino acid synthesis.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: